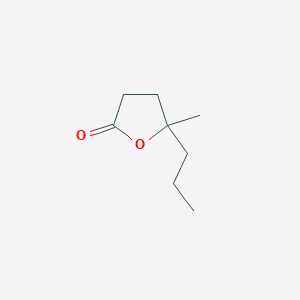
5-Methyl-5-propyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-propyloxolan-2-one is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
5-Methyl-5-propyloxolan-2-one has been investigated for its biological activities, particularly in the development of novel therapeutic agents.
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further drug development .
1.2 Antimicrobial Properties
In addition to its anticancer properties, this compound derivatives have demonstrated antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This characteristic is particularly valuable in addressing the growing concern of antibiotic resistance in clinical settings .
Food Technology Applications
The compound is also finding applications in food technology, particularly in flavoring and preservation.
2.1 Flavoring Agent
Due to its unique chemical structure, this compound can be used as a flavoring agent in various food products. Its application enhances the sensory profile of foods and beverages, making it a desirable ingredient in the food industry .
2.2 Preservation
The compound's antimicrobial properties can be leveraged for food preservation, helping to extend shelf life and maintain food safety without relying on synthetic preservatives .
Environmental Sustainability
3.1 Waste Valorization
Research has explored the use of this compound in waste valorization processes. By recovering valuable compounds from industrial waste, this application contributes to sustainable practices within the chemical industry. The extraction processes optimize resource use while minimizing waste generation .
3.2 Biocatalysis
The compound has been utilized as a biocatalyst in various biochemical reactions, demonstrating its potential to facilitate environmentally friendly chemical processes. This application is particularly relevant in green chemistry initiatives aimed at reducing hazardous waste and energy consumption .
Data Table: Summary of Applications
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Pharmaceuticals | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial agent | Effective against multidrug-resistant bacteria | |
| Food Technology | Flavoring agent | Enhances sensory profiles |
| Preservation | Extends shelf life without synthetic preservatives | |
| Environmental Sustainability | Waste valorization | Recovers valuable compounds from waste |
| Biocatalysis | Facilitates environmentally friendly reactions |
Case Studies
Case Study 1: Anticancer Research
A study conducted on various derivatives of this compound revealed that certain compounds exhibited significant cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin. The findings suggest that these derivatives could serve as lead compounds for new cancer therapies .
Case Study 2: Food Preservation
In a practical application within the food industry, researchers tested the efficacy of this compound as a natural preservative in dairy products. Results indicated a marked reduction in microbial load while maintaining product quality over extended storage periods .
特性
CAS番号 |
3284-93-3 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
5-methyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-5-8(2)6-4-7(9)10-8/h3-6H2,1-2H3 |
InChIキー |
YSNGVCQTXRIIED-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCC(=O)O1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













